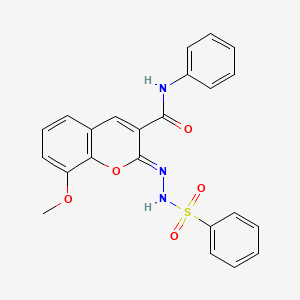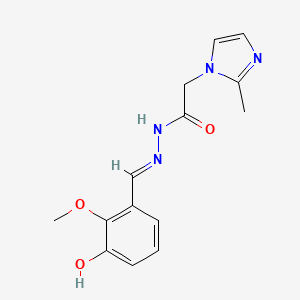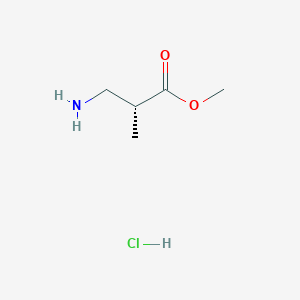
(2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with ketones or aldehydes
Preparation Methods
The synthesis of (2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE typically involves the reaction of 8-methoxy-2H-chromene-3-carboxylic acid with phenylhydrazine and phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, and an organic solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
(2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
(2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells . Additionally, its ability to form stable hydrazone bonds under physiological conditions makes it effective in targeted drug delivery .
Comparison with Similar Compounds
(2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE can be compared with other hydrazone derivatives, such as:
- (2Z)-N-(2-acetylphenyl)-2-{[2-(aminosulfonyl)benzoyl]hydrazono}-4-[2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]-4-oxobutanamide
- Methyl (2Z)-3-(phenylsulfonyl)-2-propenoate
These compounds share similar structural features but differ in their specific functional groups and applications
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-8-methoxy-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-30-20-14-8-9-16-15-19(22(27)24-17-10-4-2-5-11-17)23(31-21(16)20)25-26-32(28,29)18-12-6-3-7-13-18/h2-15,26H,1H3,(H,24,27)/b25-23- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHNCGAKOUFOGQ-BZZOAKBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NNS(=O)(=O)C3=CC=CC=C3)C(=C2)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1O/C(=N\NS(=O)(=O)C3=CC=CC=C3)/C(=C2)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2772628.png)

![N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772630.png)
![3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2772633.png)
![ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B2772634.png)
![4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772635.png)
![2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2772638.png)
![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2772639.png)
![N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide](/img/structure/B2772640.png)
![N'-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2772641.png)
![7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2772643.png)
